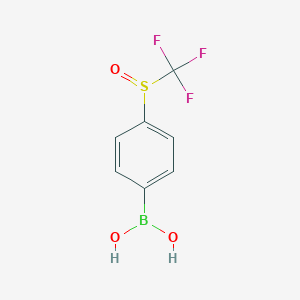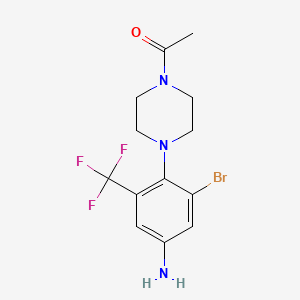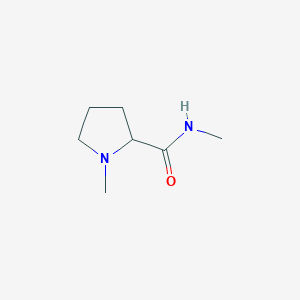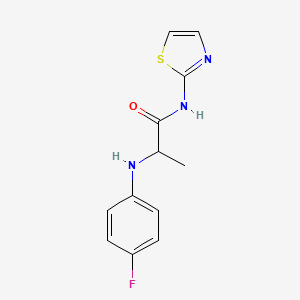
2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the phenyl ring enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.
Amination: The introduction of the 4-fluoro-phenylamino group can be achieved through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluoroaniline with the thiazole derivative in the presence of a suitable base such as potassium carbonate.
Amidation: The final step involves the formation of the propionamide group through an amidation reaction. This can be achieved by reacting the thiazole derivative with propionyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the propionamide, converting it to an alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the fluorine atom enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Methyl-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a methyl group instead of fluorine.
2-(4-Nitro-phenylamino)-N-thiazol-2-yl-propionamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluoro-phenylamino)-N-thiazol-2-yl-propionamide enhances its stability, bioavailability, and binding affinity compared to similar compounds. This makes it a more potent candidate for various applications in medicinal chemistry and scientific research.
Properties
Molecular Formula |
C12H12FN3OS |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12FN3OS/c1-8(11(17)16-12-14-6-7-18-12)15-10-4-2-9(13)3-5-10/h2-8,15H,1H3,(H,14,16,17) |
InChI Key |
OZIYNHGVNRKWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


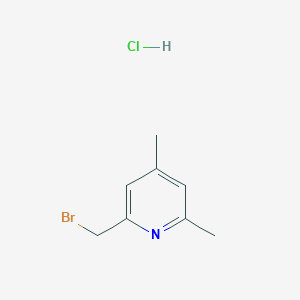
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854584.png)
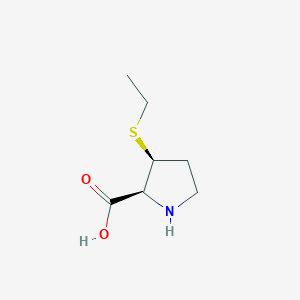
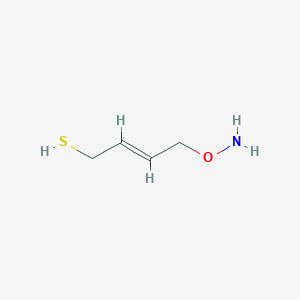
![2-(2-Acetylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12854606.png)
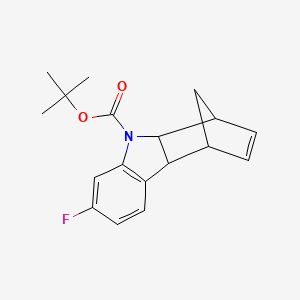
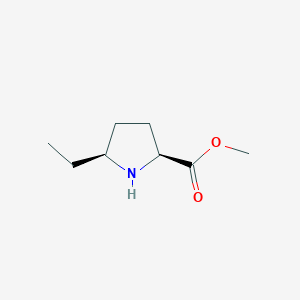

![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)

![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
